1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17832406
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine -](/images/structure/VC17832406.png)
Specification
Molecular Formula | C9H11N5 |
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Molecular Weight | 189.22 g/mol |
IUPAC Name | 1-(2-pyridin-4-ylethyl)triazol-4-amine |
Standard InChI | InChI=1S/C9H11N5/c10-9-7-14(13-12-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6,10H2 |
Standard InChI Key | WOYZAJGFDRBJOA-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC=C1CCN2C=C(N=N2)N |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine delineates its structure unambiguously:
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A 1,2,3-triazole ring serves as the central scaffold, with nitrogen atoms at positions 1, 2, and 3.
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An ethyl linker connects the triazole’s N1 position to a pyridin-4-yl group, positioning the pyridine nitrogen para to the ethyl chain.
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An amine group (-NH) occupies the C4 position of the triazole ring.
This arrangement creates a planar triazole system conjugated with the pyridine’s aromatic π-system, while the amine group introduces hydrogen-bonding capabilities. Comparative studies of similar triazole-pyridine hybrids, such as 1-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, highlight how substituents influence electronic properties and solubility .
Synthetic Methodologies
Huisgen 1,3-Dipolar Cycloaddition
The triazole ring is most efficiently constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . For 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine, the synthesis likely involves:
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Azide Preparation: 2-(Pyridin-4-yl)ethyl azide generated from 2-(pyridin-4-yl)ethyl bromide via nucleophilic substitution with sodium azide.
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Alkyne Functionalization: Propargylamine (HC≡C-CH-NH) serves as the alkyne component.
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Cycloaddition: Reaction under Cu(I) catalysis (e.g., CuSO/sodium ascorbate) yields the 1,4-disubstituted triazole.
Key Reaction:
Alternative Routes
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Post-Functionalization: Modifying pre-formed triazoles via nucleophilic aromatic substitution or reductive amination, though less efficient for amine groups directly attached to the triazole .
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Solid-Phase Synthesis: Utilized in combinatorial libraries for high-throughput screening of triazole derivatives .
Physicochemical Properties
While experimental data for this specific compound remain unpublished, predictions based on analogs suggest:
Property | Value/Range | Basis of Estimation |
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Molecular Weight | 202.23 g/mol | Calculated from formula |
LogP (Partition Coefficient) | 0.8–1.2 | Compared to VC15838346 |
Water Solubility | Moderate (1–10 mg/mL) | Amine group enhances solubility vs. carboxylic acid |
pKa (Amine) | ~6.5–7.5 | Triazole’s electron-withdrawing effect |
The amine group’s basicity facilitates protonation under physiological conditions, influencing bioavailability and membrane permeability .
Biological Activities and Applications
Enzyme Inhibition
Molecular docking studies of triazole derivatives reveal affinity for lanosterol 14α-demethylase (CYP51), a target in antifungal therapy . The pyridine moiety may coordinate with heme iron, while the amine forms hydrogen bonds with active-site residues.
Anticancer Screening
Triazole-pyridine hybrids show cytotoxicity against NCI-60 cancer cell lines . The amine group’s ability to intercalate DNA or inhibit topoisomerases warrants further investigation.
Crystallographic and Spectroscopic Analysis
Although no crystal structure of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has been reported, related compounds like (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one crystallize in monoclinic systems (space group P2/c) with unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å . Key spectral features anticipated for the title compound include:
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NMR: Pyridine protons (δ 7.2–8.8 ppm), triazole C4-H (δ 7.5–8.0 ppm), amine protons (δ 5.0–6.0 ppm) .
Comparative Analysis with Analogues
The amine substituent in 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine likely enhances hydrogen-bonding capacity compared to carboxylic acid or sulfonamide groups, potentially improving target selectivity.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Crystallography: Resolve single-crystal structures to elucidate conformational preferences.
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Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.
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Therapeutic Screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines.
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Materials Science: Explore applications in metal-organic frameworks (MOFs) or sensors leveraging pyridine’s coordinating ability.
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